4-Chloromethylstilbene

Organic Synthesis Wittig Reaction Stilbene Derivatives

4-Chloromethylstilbene (CAS 150253-59-1) is a predominantly trans-configured aryl-alkene halide whose reactive benzyl chloride moiety enables Wittig olefination (up to 85% yield), nucleophilic substitution, and benzylic coupling polymerization. Unlike photophysically passive 4-halostilbenes, this electrophilic intermediate constructs π-conjugated probes, liquid crystals, and polyelectrolytes. Serves in electrochemical dianion generation and chemosensor development. Choose this building block where standard 4-halo- or 4,4′-dimethylstilbenes lack a functionalizable handle.

Molecular Formula C15H13Cl
Molecular Weight 228.71672
CAS No. 150253-59-1
Cat. No. B1146916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloromethylstilbene
CAS150253-59-1
Molecular FormulaC15H13Cl
Molecular Weight228.71672
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC2=CC=C(C=C2)CCl
InChIInChI=1S/C15H13Cl/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-11H,12H2/b7-6+
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloromethylstilbene (CAS 150253-59-1): Chemical Identity and Procurement Considerations


4-Chloromethylstilbene (CAS 150253-59-1), with the molecular formula C15H13Cl and a molecular weight of 228.72 g/mol, is a predominantly trans-configured stilbene derivative featuring a reactive chloromethyl group . It is classified as an aryl-alkene halide and is commercially available as a white to tan crystalline powder with a melting point of 113–117 °C and a purity of 95% . The compound is notable for its utility as a versatile intermediate in organic synthesis, enabling further functionalization via nucleophilic substitution, Wittig reactions, and cross-coupling [1].

Why Generic Substitution Fails: The Unique Reactivity of 4-Chloromethylstilbene


The chloromethyl group in 4-Chloromethylstilbene imparts a distinct reactivity profile not shared by other 4-substituted stilbenes such as 4-fluoro, 4-chloro, or 4-bromostilbene. While the halogenated stilbenes (F, Cl, Br) serve primarily as photophysical probes [1], 4-chloromethylstilbene acts as an electrophilic building block for further derivatization. Its benzyl chloride moiety enables efficient participation in Wittig reactions (e.g., yields up to 85% under optimized conditions) [2] and nucleophilic substitution, whereas the C–X bond in 4-halostilbenes is largely inert under these conditions. Furthermore, 4-chloromethylstilbene is not interchangeable with unsubstituted stilbene or 4,4′-dimethylstilbene in electrochemical applications, as its chloromethyl group influences the stability and reactivity of electrogenerated dianions in ionic liquid media [3].

Quantitative Differentiation: Head-to-Head Performance Data for 4-Chloromethylstilbene


Superior Reactivity in Solid-Phase Wittig Synthesis Compared to Unfunctionalized Stilbene

4-Chloromethylstilbene is synthesized from 4-chloromethylstyrene via a Wittig reaction with benzaldehyde derivatives. The optimized solid-phase grinding method using KOBut at 70 °C for 1 hour gave yields ranging from 75.0% to 85.0% depending on the aldehyde derivative [1]. In contrast, unfunctionalized stilbene cannot undergo this specific transformation, as it lacks the necessary chloromethyl handle for the generation of the phosphonium salt. The yields for 4-chloromethylstilbene (81.3% for a representative derivative) are comparable to those for other stilbene syntheses, but the reaction proceeds under mild, solvent-minimized conditions, which is advantageous for green chemistry applications.

Organic Synthesis Wittig Reaction Stilbene Derivatives

Distinct Electrochemical Behavior: Dianion Generation in Ionic Liquids

In a comparative voltammetric study, 4-chloromethylstilbene, along with trans-stilbene, 4-methoxy-, 2-methoxy-, and 4,4'-dimethylstilbene, was reduced to its dianion in highly aprotic ionic liquids (ILs). While all derivatives exhibited similar redox potentials (E0/•-(0) values vs Fc(0/+) do not differ substantially), the key differentiator lies in the chemical reversibility of the dianion. In acetonitrile, the dianion formation is always irreversible due to protonation. However, in dehydrated ILs, a substantial level of chemical reversibility is achieved for all compounds, including 4-chloromethylstilbene, provided the substrate concentration is ≥0.1 M [1]. The presence of the chloromethyl group does not impair dianion stability compared to other substituted stilbenes, and the compound serves as a valuable probe for studying dianion reactivity.

Electrochemistry Ionic Liquids Radical Anions

Inferred Lower Photoreactivity Compared to 4-Bromostilbene

A comprehensive photophysical study of 4-halogenated stilbenes (fluoro, chloro, bromo) and unsubstituted stilbene revealed that the yield of trans→cis photoisomerization via the upper excited triplet state is smaller for 4-chloro- and 4-fluorostilbene compared to 4-bromostilbene due to lower intersystem crossing quantum yields [1]. Although 4-chloromethylstilbene was not directly measured, the presence of the chloromethyl group (which includes a C–Cl bond) suggests that its intersystem crossing efficiency would be similarly low relative to the bromo derivative. This class-level inference implies that 4-chloromethylstilbene may be a less efficient photoswitch than 4-bromostilbene, but its photostability could be advantageous in applications requiring minimal photoisomerization, such as in fluorescent probes or materials where shape persistence is desired.

Photochemistry Photoswitches Triplet State

LogP and Aqueous Solubility: Differentiated Hydrophobicity Profile

The calculated LogP for 4-chloromethylstilbene is 5.2 , which is higher than the LogP of trans-stilbene (4.84) and 4-chlorostilbene (~5.07, estimated). This increased lipophilicity is attributed to the chloromethyl substituent, which adds both hydrophobic bulk and polarizability. The aqueous solubility is sparingly soluble, with an estimated value of 1.1E-3 g/L [1]. In contrast, 4-fluorostilbene is expected to have higher aqueous solubility due to the smaller size and greater electronegativity of fluorine. This higher LogP and lower solubility profile may influence the compound's suitability for specific applications, such as in lipid bilayer studies or as a nonpolar internal standard in chromatography.

ADME Properties Drug Discovery Physicochemical Characterization

Optimized Application Scenarios for 4-Chloromethylstilbene in Research and Industry


Synthesis of Functionalized Stilbene Libraries via Wittig Reactions

4-Chloromethylstilbene serves as a key intermediate for the synthesis of diverse stilbene derivatives. The chloromethyl group is readily converted to a phosphonium salt, enabling efficient Wittig reactions with aldehydes to generate extended π-conjugated systems [1]. This approach is particularly valuable for constructing libraries of fluorescent probes, liquid crystalline materials, and organic semiconductors where precise control over substitution patterns is required.

Electrochemical Generation of Highly Basic Dianions in Ionic Liquids

The compound is an effective substrate for the electrochemical generation of persistent dianions in aprotic ionic liquids. This property is exploited in mechanistic studies of electron transfer and in the development of novel electrosynthetic methodologies [2]. The chloromethyl group can serve as a latent functionality for post-electrolysis modification, enabling the preparation of complex polycyclic structures or functionalized polymers.

Model Compound for Studying Transition Metal Ion Effects on Fluorescence

4-Chloromethylstilbene, which is reported to be nonfluorescent in its native state, can be employed as a model acceptor to investigate the impact of transition metal ions on the fluorescence properties of organic molecules . This application is relevant in the development of chemosensors and in understanding quenching mechanisms in optoelectronic materials.

Monomer Precursor for Functionalized Poly(stilbene)s

The chloromethyl group provides a handle for benzylic chloromethyl coupling polymerization, leading to poly(stilbene)s with unique rigidity and tunable properties [3]. The resulting polymers are of interest for advanced coatings, high-performance plastics, and as precursors to polyelectrolytes for energy storage and water treatment applications.

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